molecular formula C18H22N2O2 B3174373 N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide CAS No. 953727-25-8

N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide

Cat. No.: B3174373
CAS No.: 953727-25-8
M. Wt: 298.4 g/mol
InChI Key: WNSHCXMPEZYEMF-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide is an organic compound with a complex structure that includes an aminophenyl group, a sec-butyl group, and a phenoxyacetamide moiety

Properties

IUPAC Name

N-(3-aminophenyl)-2-(2-butan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-13(2)16-9-4-5-10-17(16)22-12-18(21)20-15-8-6-7-14(19)11-15/h4-11,13H,3,12,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSHCXMPEZYEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide typically involves multiple steps:

    Formation of the Phenoxyacetamide Moiety: This can be achieved by reacting 2-(sec-butyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(sec-butyl)phenoxyacetyl chloride.

    Coupling with 3-Aminophenyl Group: The 2-(sec-butyl)phenoxyacetyl chloride is then reacted with 3-aminophenylamine in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide can undergo various types of chemical reactions:

    Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Nitro derivatives of the aminophenyl group.

    Reduction: Amine derivatives of the phenoxyacetamide moiety.

    Substitution: Various substituted phenoxyacetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide depends on its specific application:

    Medicinal Chemistry: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: The compound’s structure allows it to participate in polymerization reactions, contributing to the formation of materials with desired properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    N-(3-Aminophenyl)-2-[2-(methyl)phenoxy]-acetamide: Similar structure but with a methyl group instead of a sec-butyl group.

Uniqueness

N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and physical properties compared to similar compounds with different substituents.

Biological Activity

N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several steps that optimize its chemical properties for biological activity. The compound is derived from a series of phenoxyacetamide derivatives, which have been extensively studied for their antiplasmodial and anticancer activities.

Key Findings:

  • The compound exhibits promising in vitro activity against various strains of Plasmodium falciparum, with significant effects noted at sub-micromolar concentrations on late-stage trophozoites .
  • Structure-activity relationship (SAR) studies indicate that modifications in the anilino structure and the type of substituents significantly influence biological activity .

Biological Activity

The biological activity of this compound can be summarized in the following areas:

Antimalarial Activity

This compound has demonstrated effective antimalarial properties:

  • IC50 Values : The compound exhibits IC50 values ranging from 0.2690 µM to 9.325 µM against different strains, indicating potent activity against P. falciparum NF54 .
  • Mechanism of Action : It disrupts mitochondrial functions, affecting dihydroorotate dehydrogenase and cytochrome bc1 complex, which are crucial for parasite survival .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

  • Cell Lines Tested : It has shown high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia cell lines .
  • Mechanism of Induction : The compound induces apoptosis and autophagy in cancer cells, leading to significant tumor growth reduction in vivo models .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Antiplasmodial Studies :
    • A study involving synchronized P. falciparum 3D7-A10 parasites revealed that the compound's peak activity occurs during late-stage trophozoites, with evidence of disrupted hemoglobin catabolism .
    • The selectivity index (S.I.) for various derivatives was calculated, showing that certain modifications can enhance selectivity while reducing cytotoxicity to mammalian cells .
  • Anticancer Efficacy :
    • In vivo studies using A375 xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to controls. The mechanism was attributed to both apoptosis and autophagy pathways being activated simultaneously .

Data Table: Biological Activity Summary

Activity TypeModel Organism/Cell LineIC50 (µM)Mechanism of Action
AntimalarialP. falciparum NF540.2690Disruption of mitochondrial function
AnticancerMelanoma (A375)6.5Induction of apoptosis and autophagy
AnticancerPancreatic cancer5.0Induction of apoptosis
AnticancerChronic myeloid leukemia (CML)4.0Induction of autophagy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide
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N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide

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